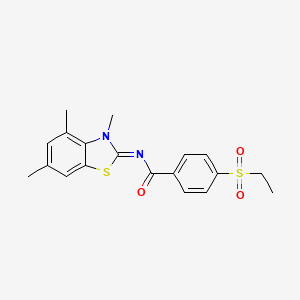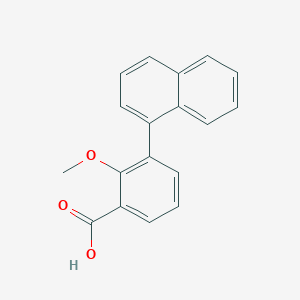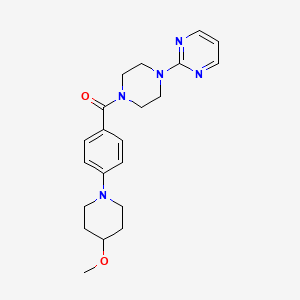![molecular formula C27H26N2O3S2 B2375055 N-(4-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1113109-75-3](/img/structure/B2375055.png)
N-(4-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C27H26N2O3S2 and its molecular weight is 490.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymerization
N-(4-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide and related compounds have been utilized in various chemical syntheses and polymerization processes. For instance, sulfur-containing carboxylic acids have been investigated as electron donors in photoinduced free-radical polymerizations, with compounds like (phenylthio)acetic acid playing a role in the formation of radicals necessary for initiating polymerization in aqueous solutions of acrylamide (Wrzyszczyński et al., 2000). This suggests potential applications in the development of new polymeric materials through photoinduced processes.
Chiral Recognition and Sensor Development
Compounds with a thiophene moiety, similar to this compound, have been applied in the synthesis of chiral conducting polymer films for the recognition of enantiomers, which is crucial in pharmaceutical and biochemical applications. For example, amino-acid functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives have been synthesized and used to recognize 3,4-dihydroxyphenylalanine (DOPA) enantiomers, showcasing the potential of such compounds in electrochemical chiral sensors (Dong et al., 2016).
Antimicrobial and Antiproliferative Agents
Some derivatives of thiophene sulfonamides have been synthesized and evaluated for their antimicrobial and antiproliferative activities, indicating potential applications in the development of new therapeutic agents. For instance, novel 3-(substituted-phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives have been synthesized and shown to exhibit significant antiproliferative activity against various cancer cell lines, suggesting their potential use in cancer therapy (Pawar et al., 2018).
Dyeing and Textile Applications
The versatility of thiophene derivatives extends to dyeing and textile applications, where they have been used to synthesize disperse dyes for polyester fibers. These dyes, derived from reactions involving thiophene moieties, offer a range of colors with excellent fastness properties, although their photostability may vary (Iyun et al., 2015). This highlights the potential of such compounds in the development of new materials for the textile industry.
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S2/c1-4-20-12-14-22(15-13-20)28-27(30)25-26(24(18-33-25)21-8-6-5-7-9-21)34(31,32)29(3)23-16-10-19(2)11-17-23/h5-18H,4H2,1-3H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTYWBKTLGNJKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)S(=O)(=O)N(C)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2374978.png)
![2-(4-methylbenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2374981.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2374982.png)
![2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2374983.png)

![tert-butyl N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]carbamate](/img/structure/B2374986.png)

![3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2374989.png)


![3-(Triazol-1-yl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2374993.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]-2,2-difluoroacetic acid](/img/structure/B2374994.png)
![butyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2374995.png)
